3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors .
Mode of Action
Related compounds have been shown to inhibit cdk2, a key regulator of cell cycle progression . This inhibition could potentially lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with related compounds, would affect the cell cycle progression pathway . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . These compounds have also been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
Related compounds have shown excellent thermal stability , which could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with enzymes such as CDK2 .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, an enzyme involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Related compounds have shown excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the cyclization of 3-aminopyrazole with a suitable β-diketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibitory activity.
Uniqueness
3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, which allow for greater versatility in chemical modifications. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSIEWZHRURORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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